3-(Trifluoromethyl)pyrazole

Description

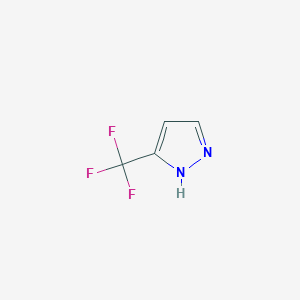

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXNITNKYBLBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942198 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20154-03-4 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Trifluoromethyl Pyrazole and Its Derivatives

Classical and Contemporary Pyrazole (B372694) Annulation Strategies

The formation of the pyrazole core, known as pyrazole annulation, is central to accessing these valuable compounds. Both time-honored and modern methods have been adapted to accommodate the unique electronic demands of the trifluoromethyl group.

The most traditional and widely employed route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.commdpi.com This approach remains a cornerstone for the synthesis of trifluoromethylated pyrazoles, albeit with necessary modifications to control reaction outcomes. acs.orgthieme-connect.com

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction between a β-diketone and a hydrazine. name-reaction.comslideshare.net When an unsymmetrical 1,3-diketone is used, such as one bearing a trifluoromethyl group, a mixture of two constitutional isomers can be formed. mdpi.com The regioselectivity of the reaction is highly dependent on the reaction conditions and the nature of the substituents.

The mechanism typically begins with the formation of an imine at one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. name-reaction.comjk-sci.com Kinetic studies on the reaction between arylhydrazines and trifluoromethyl-substituted diketones have revealed that the mechanism can be more complex than previously understood, sometimes involving autocatalytic pathways and previously unreported intermediates. rsc.org Under acidic conditions, both the imine formation and the subsequent cyclization are facilitated, which can influence the rate and selectivity of the reaction. nih.gov

A direct and common strategy to introduce the trifluoromethyl group at the 3-position of the pyrazole ring is to use a correspondingly substituted 1,3-dicarbonyl compound as the starting material. acs.orgnih.gov Fluoroalkylated β-diketones, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione (B154133) or ethyl 4,4,4-trifluoroacetoacetate, are frequently used precursors. nih.gov

The reaction of these diketones with various hydrazine derivatives provides access to a wide range of N-substituted 3-(trifluoromethyl)pyrazoles. For instance, a silver-catalyzed synthesis using ethyl 4,4,4-trifluoro-3-oxobutanoate and N'-benzylidene tolylsulfonohydrazides has been reported to produce 5-aryl-3-trifluoromethyl pyrazoles in moderate to excellent yields. nih.gov The control of regioselectivity remains a key challenge, as the reaction can potentially yield both 3-(trifluoromethyl) and 5-(trifluoromethyl)pyrazole isomers. However, careful selection of reactants and conditions can strongly favor the desired isomer. mdpi.com

Table 1: Synthesis of 3-(Trifluoromethyl)pyrazoles using Fluoroalkylated 1,3-Diketones

| 1,3-Diketone Precursor | Hydrazine Derivative | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazides | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to Excellent | nih.gov |

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and highly regioselective alternative for constructing the pyrazole ring. acs.orgnih.gov This methodology involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of trifluoromethylated pyrazoles, trifluoromethyl-containing dipoles are of particular interest. thieme-connect.comthieme-connect.com

Trifluoromethylated nitrile imines are versatile and highly reactive 1,3-dipoles used in the synthesis of 3-(trifluoromethyl)pyrazoles. nih.govacs.org These intermediates are typically generated in situ from corresponding hydrazonoyl halides through base-mediated dehydrohalogenation. acs.orgorganic-chemistry.org They readily react with various dipolarophiles, including alkenes and alkynes, to afford pyrazole and pyrazoline derivatives with excellent regioselectivity. nih.govresearchgate.net The electron-deficient nature of trifluoroacetonitrile (B1584977) imines makes them prone to react even with strongly electron-deficient dipolarophiles. nih.gov This approach offers a distinct advantage over condensation methods by providing access to N-functionalized heterocycles. nih.gov

A notable application of this strategy is the reaction of in situ generated trifluoroacetonitrile imines with enones (α,β-unsaturated ketones) such as chalcones. nih.govbohrium.com This [3+2] cycloaddition proceeds in a fully regio- and diastereoselective manner to yield trans-configured 5-acyl-pyrazolines. acs.orgnih.gov These pyrazoline intermediates can then be aromatized to the corresponding pyrazole. acs.org

Aromatization can be achieved through oxidation, for example, by using manganese dioxide (MnO2). Interestingly, the reaction outcome can be controlled by the choice of solvent. In dimethyl sulfoxide (B87167) (DMSO), the oxidation leads to fully substituted pyrazoles, while in a non-polar solvent like hexane (B92381), the reaction proceeds via a deacylative pathway to furnish 1,3,4-trisubstituted pyrazoles. acs.orgnih.gov This solvent-dependent selectivity provides a versatile route to two different classes of polyfunctionalized 3-trifluoromethylpyrazoles from a common pyrazoline precursor. nih.gov

Table 2: [3+2] Cycloaddition of a Trifluoroacetonitrile Imine with an Enone

| Nitrile Imine Precursor | Enone (Chalcone) | Intermediate | Aromatization Conditions | Final Product Type | Reference |

|---|---|---|---|---|---|

| Hydrazonoyl bromide | (E)-1,3-diphenylprop-2-en-1-one | trans-5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | MnO2 in DMSO | Fully substituted pyrazole | acs.orgnih.gov |

Functionalization and Derivatization Strategies Post-Pyrazole Formation

Following the construction of the 3-(trifluoromethyl)pyrazole core, further functionalization is often necessary to access a diverse range of target molecules.

The introduction of alkyl or aryl groups at the nitrogen atoms of the pyrazole ring is a common and important transformation. A variety of methods have been developed to achieve N-alkylation and N-arylation.

N-Alkylation can be achieved using several methods. For instance, N-alkyl pyrazoles can be synthesized using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, providing good yields for benzylic, phenethyl, and benzhydryl groups. mdpi.com Another approach involves using a crystalline aluminosilicate (B74896) or aluminophosphate as a catalyst for the reaction between a pyrazole and an alcohol or its derivative, which proceeds under mild conditions with high yields. google.comgoogle.com Engineered enzymes in a cyclic two-enzyme cascade have also been employed for the highly regioselective N-alkylation of pyrazoles with simple haloalkanes. nih.gov

N-Arylation of pyrazoles is often accomplished through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation of various π-excessive nitrogen heterocycles, including pyrazoles, with aryl iodides or bromides has been successfully demonstrated. acs.org This method tolerates a range of functional groups on both the aryl halide and the heterocycle. acs.org For unsymmetrical pyrazoles, arylation selectively occurs at the less hindered nitrogen atom. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Trichloroacetimidates, Brønsted acid catalyst | N-Alkyl pyrazoles | Good yields for benzylic, phenethyl, and benzhydryl groups. mdpi.com |

| N-Alkylation | Alcohol/derivative, Crystalline aluminosilicate/aluminophosphate catalyst | N-Alkyl pyrazoles | High yield, mild conditions. google.comgoogle.com |

| N-Alkylation | Haloalkanes, Engineered enzymes | N-Alkyl pyrazoles | High regioselectivity. nih.gov |

| N-Arylation | Aryl iodides/bromides, CuI, Diamine ligand | N-Aryl pyrazoles | Tolerates various functional groups; selective for less hindered N. acs.org |

The introduction of functional groups at specific carbon atoms of the pyrazole ring is crucial for modifying the properties of the molecule.

Lithiation followed by quenching with an electrophile is a powerful method for the regioselective functionalization of the pyrazole ring. sci-hub.boxcapes.gov.br The site of deprotonation can be controlled by the choice of the base and the substituents already present on the pyrazole ring. sci-hub.boxcapes.gov.br

For 1-methyl-3-(trifluoromethyl)pyrazole, treatment with lithium diisopropylamide (LDA) results in deprotonation exclusively at the 5-position. sci-hub.box Subsequent reaction of 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole with tert-butyllithium (B1211817) leads to halogen-metal exchange, allowing for functionalization at the 4-position. sci-hub.box This demonstrates the ability to selectively introduce functional groups at different positions based on the chosen reagents.

A set of functional groups, including aldehyde, carboxylic acid, boronic ester, and sulfonyl chloride, has been introduced into 1-methyl-3-(trifluoromethyl)-1H-pyrazoles through lithiation, which can be performed in a flow reactor. acs.orgenamine.net This highlights the versatility of lithiation for creating a variety of functionalized building blocks. acs.orgenamine.net However, the stability of the lithiated intermediates can be a concern, especially for triazoles bearing electron-withdrawing N-substituents, where decomposition can occur even at low temperatures. d-nb.inforesearchgate.net

| Substrate | Reagent | Position of Functionalization | Reference |

|---|---|---|---|

| 1-Methyl-3-(trifluoromethyl)pyrazole | LDA | 5-position | sci-hub.box |

| 4-Bromo-1-methyl-3-(trifluoromethyl)pyrazole | tert-Butyllithium | 4-position (via Br-Li exchange) | sci-hub.box |

| 1-Methyl-5-(trifluoromethyl)pyrazole | Butyllithium | N-methyl group | sci-hub.boxcapes.gov.br |

| 1-Methyl-5-(trifluoromethyl)pyrazole | LDA | 4-position | capes.gov.br |

Introduction of Functional Groups at Specific Positions

Halogenation (e.g., Bromination)

Halogenation of the this compound ring is a key strategy for introducing a functional handle for further synthetic transformations, such as cross-coupling reactions. Bromination, in particular, has been well-explored.

A common and effective method for the bromination of pyrazole derivatives involves the use of N-bromosuccinimide (NBS). enamine.net The reaction can be performed under mild conditions. acs.org For instance, both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be brominated with NBS. enamine.netacs.org

Recent advancements have demonstrated that the efficacy of NBS bromination can be significantly enhanced through organocatalysis. The use of a catalytic amount of gallocyanine (B75355) has been shown to dramatically increase the yield of brominated pyrazoles. acs.orgacs.org In one study, the gallocyanine-catalyzed bromination of a pyrazole derivative resulted in a 96% yield, compared to just 15% in the absence of the catalyst. acs.orgacs.org The proposed mechanism suggests that gallocyanine acts as a halogen-transfer agent. acs.orgacs.org This method has been successfully applied to the bromination of pharmaceuticals like celecoxib (B62257). acs.orgacs.org

The regioselectivity of halogenation on the pyrazole ring is influenced by the directing effects of the existing substituents. The bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with NBS cleanly affords the 4-bromopyrazole. thieme-connect.com

Photochemical methods have also been explored for the bromination of pyrazole derivatives. Photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-ones with NBS in chloroform (B151607) has been reported, with the product distribution being dependent on the photolysis time and the nature of the N-substituent. nih.gov

Table 1: Examples of Bromination Reactions of this compound Derivatives

| Starting Material | Reagent | Catalyst | Product | Yield | Reference |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazole | NBS | None | 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | - | enamine.net |

| 1-methyl-5-(trifluoromethyl)-1H-pyrazole | NBS | None | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | - | enamine.net |

| Pyrazole derivative | NBS | Gallocyanine | Brominated pyrazole derivative | 96% | acs.org |

| Celecoxib | NBS | Gallocyanine | Brominated celecoxib | 82% | acs.org |

Transformation of Carboxylic Groups to Trifluoromethyl Groups

The direct conversion of a carboxylic acid group on a pyrazole ring to a trifluoromethyl group is a challenging transformation. However, methods for the synthesis of trifluoromethyl-substituted pyrazoles often start from precursors that can be derived from carboxylic acids. For instance, pyrazole-3-carboxylic acids can be synthesized from the reaction of 4-acyl-2,3-furandiones with hydrazones. researchgate.net These carboxylic acids can then be converted to various derivatives such as esters, amides, and acid chlorides, which may serve as precursors for trifluoromethylation reactions. researchgate.netdergipark.org.tr

While a direct, one-step conversion of a pyrazole carboxylic acid to a trifluoromethyl pyrazole is not widely reported, the synthesis of 3-(trifluoromethyl)pyrazoles can be achieved through other routes. For example, 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be synthesized from the condensation of (3,5-dichlorophenyl)hydrazine with (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate, followed by hydrolysis of the resulting ester. bibliomed.org This carboxylic acid can then be further functionalized. bibliomed.org

More broadly in organic synthesis, the direct O-trifluoromethylation of carboxylic acids has been achieved using an acyclic CF3-containing λ3-iodane, chloro(phenyl)trifluoromethyliodane (CPTFI). chemrevlett.com This reaction proceeds via deprotonation of the carboxylic acid followed by O-trifluoromethylation of the resulting carboxylate salt in the presence of a catalyst like ZnCl2. chemrevlett.com While this method has been demonstrated on a range of benzoic acid derivatives, its application to pyrazole carboxylic acids has not been explicitly detailed. chemrevlett.com

Regioselective Synthesis and Isomer Control

The regioselective synthesis of substituted 3-(trifluoromethyl)pyrazoles is of paramount importance as the biological activity of these compounds can be highly dependent on the substitution pattern.

Control in 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Synthesis

A practical and high-yielding method for the synthesis of a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) and methylhydrazine. enamine.netacs.orgthieme-connect.com The separation of these regioisomers can be achieved based on the analysis of their boiling point versus pressure diagrams. enamine.netacs.org

Once separated, these isomers can be regioselectively functionalized. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor allows for the introduction of various functional groups at the 5-position. enamine.netacs.org Functionalization at the 4-position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be achieved through a bromine-lithium exchange from the corresponding 4-bromo derivative. enamine.netacs.org Furthermore, direct ortho-metalation (DoM) of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole can be used to introduce functional groups at the 5-position. enamine.net

Table 2: Regioselective Functionalization of 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles

| Isomer | Position of Functionalization | Method | Functional Group Introduced | Reference |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazole | 5 | Lithiation | Aldehyde, acid, boron pinacolate, etc. | enamine.netacs.org |

| 1-methyl-5-(trifluoromethyl)-1H-pyrazole | 4 | Br-Li Exchange | Aldehyde, acid | enamine.netacs.org |

| 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole | 5 | Direct ortho-metalation | Acid, boron pinacolate | enamine.net |

Regiodivergent Access to Trifluoromethyl Cyanopyrazoles

An efficient three-component reaction for the synthesis of highly substituted cyanopyrazoles has been developed. researchgate.net This method involves the reaction of aldehydes, β-ketophosphonates, and diazoacetonitrile. The reaction proceeds through a domino process consisting of a base-mediated Horner–Wadsworth–Emmons reaction, a (3+2) cycloaddition, and subsequent oxidation to form the pyrazole ring. researchgate.net This approach allows for the construction of diverse cyanopyrazole scaffolds under mild conditions. researchgate.net

Novel Synthetic Routes and Methodological Advancements

The development of novel synthetic routes to 3-(trifluoromethyl)pyrazoles continues to be an active area of research, with a focus on improving efficiency, sustainability, and access to diverse molecular architectures.

Three-Component Coupling Reactions

Three-component coupling reactions offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. A highly regioselective, metal-free, and catalyst-free three-component reaction has been developed for the synthesis of 3-trifluoromethylpyrazoles. organic-chemistry.orgnih.gov This method involves the coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides. organic-chemistry.orgnih.gov

The reaction proceeds under mild conditions and demonstrates a broad substrate scope with high yields and good functional group tolerance. organic-chemistry.orgnih.gov The proposed mechanism involves the in situ formation of N-tosylhydrazones from the aldehyde and sulfonyl hydrazide, which then decompose to form diazo compounds. A regioselective [3+2] cycloaddition of the diazo compound with BTP, followed by a 1,3-hydrogen atom transfer, yields the desired 3-trifluoromethylpyrazole. organic-chemistry.org This method has been successfully scaled up to the 100 mmol scale and has been used to synthesize key intermediates for pharmaceuticals such as celecoxib and mavacoxib. nih.gov

Table 3: Examples of Three-Component Synthesis of 3-Trifluoromethylpyrazoles

| Aldehyde | Sulfonyl Hydrazide | Product | Yield | Reference |

| 4-Methylbenzaldehyde | Tosyl hydrazide | 4-Methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | 95% | organic-chemistry.org |

| 4-Methoxybenzaldehyde | Tosyl hydrazide | 4-Methoxy-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 92% | organic-chemistry.org |

| 4-Chlorobenzaldehyde | Tosyl hydrazide | 4-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 85% | organic-chemistry.org |

| 2-Naphthaldehyde | Tosyl hydrazide | 1-(Naphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | 88% | organic-chemistry.org |

Metal-Free and Catalyst-Free Approaches

The development of synthetic methods that avoid the use of heavy metals and catalysts is a significant goal in green chemistry, offering benefits such as reduced cost, lower toxicity, and simplified purification processes.

One notable metal-free approach involves the trifluoromethylation and subsequent cyclization of α,β-alkynic hydrazones. nih.gov This method utilizes a hypervalent iodine reagent to facilitate the reaction under mild and efficient conditions, providing a direct route to 3-trifluoromethylpyrazoles. nih.gov The reaction proceeds without the need for a transition metal catalyst, making it an attractive alternative to traditional cross-coupling methods. nih.gov

Another innovative catalyst-free and solvent-free method is a one-pot, three-component reaction for the synthesis of 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. tandfonline.comfigshare.com This process involves the condensation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, various aniline (B41778) derivatives, and trimethyl orthoformate. tandfonline.com The reaction is conducted at 110 °C under solvent-free conditions, showcasing high operational simplicity and yielding products in the range of 80%–92%. tandfonline.com The structures of the resulting compounds have been confirmed using IR, ¹H, ¹³C, ¹⁹F NMR, mass spectrometry, and elemental analysis. tandfonline.com

| Starting Materials | Reaction Conditions | Product Type | Yield (%) |

| 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, aniline derivatives, trimethyl orthoformate | 110 °C, solvent-free | 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives | 80-92 |

| α,β-alkynic hydrazones, hypervalent iodine reagent | Mild conditions | 3-trifluoromethylpyrazoles | - |

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. A significant application of flow chemistry in the synthesis of this compound derivatives is the functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole through lithiation. acs.orgenamine.netresearchgate.net

In this process, a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is introduced into a flow reactor where it undergoes lithiation. acs.orgenamine.netresearchgate.net This is followed by the introduction of an electrophile to yield a variety of functionalized products. acs.orgenamine.netresearchgate.net This technique has been successfully employed to synthesize a range of derivatives containing aldehyde, carboxylic acid, boronic acid pinacol (B44631) ester, lithium sulfinate, and sulfonyl chloride functional groups. acs.orgenamine.netresearchgate.net The use of a flow reactor allows for precise control over reaction parameters such as temperature and residence time, which is crucial for managing highly reactive organolithium intermediates.

| Substrate | Reagents in Flow | Functional Group Introduced |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazole | 1. n-BuLi 2. Electrophile (e.g., DMF, CO2, B(OiPr)3, SO2, SO2Cl2) | Aldehyde, Carboxylic acid, Boronic acid pinacol ester, Lithium sulfinate, Sulfonyl chloride |

Solvent-Dependent Oxidative Aromatization

The final step in the synthesis of many pyrazoles involves the aromatization of a pyrazoline precursor. A highly selective method for this transformation is the solvent-dependent oxidative aromatization of 5-acylpyrazolines using manganese dioxide (MnO₂). nih.govacs.orgresearchgate.netmdpi.com This approach allows for the synthesis of two distinct classes of polysubstituted 3-trifluoromethylpyrazoles from a common intermediate. nih.govacs.orgresearchgate.net

The reaction pathway is dictated by the choice of solvent. When the oxidation is carried out in a polar solvent such as dimethyl sulfoxide (DMSO), the reaction proceeds via a dehydrogenation pathway to yield fully substituted pyrazoles. nih.govacs.orgresearchgate.net In contrast, performing the reaction in a non-polar solvent like hexane leads to a deacylative aromatization, resulting in 1,3,4-trisubstituted pyrazoles. nih.govacs.orgresearchgate.net This solvent-controlled selectivity provides a versatile tool for accessing a diverse range of 3-trifluoromethylpyrazole derivatives. nih.govacs.orgresearchgate.net The precursor 5-acylpyrazolines are readily prepared through a regio- and diastereoselective (3 + 2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones. nih.govacs.orgresearchgate.net

| Solvent | Reaction Pathway | Product Type |

| Dimethyl sulfoxide (DMSO) | Oxidative Aromatization | Fully substituted pyrazoles |

| Hexane | Deacylative Aromatization | 1,3,4-trisubstituted pyrazoles |

Synthesis of N-Trifluoromethyl Pyrazoles via Trifluoromethylhydrazine

The synthesis of N-trifluoromethyl pyrazoles presents a unique set of challenges due to the instability of the key reagent, trifluoromethylhydrazine. acs.orgnih.gov A one-pot synthesis has been developed that circumvents the need to isolate this transient intermediate. acs.orgnih.gov The process starts with the readily available and stable di-Boc trifluoromethylhydrazine. acs.orgnih.gov

In the presence of a strong acid, the di-Boc protecting groups are removed to generate trifluoromethylhydrazine in situ, which is immediately trapped by a 1,3-dicarbonyl compound or its equivalent. acs.orgnih.gov Subsequent cyclization and dehydration afford the desired N-trifluoromethyl pyrazole. acs.orgnih.gov Optimization of the reaction conditions, particularly the choice of acid and solvent, is crucial to suppress the formation of undesired des-trifluoromethyl side products that arise from the decomposition of trifluoromethylhydrazine and related intermediates. acs.orgnih.gov Dichloromethane (DCM) has been identified as a key solvent in combination with a strong acid to achieve good yields of the N-trifluoromethyl pyrazoles. acs.orgnih.gov ¹⁹F NMR studies have been instrumental in characterizing the stability of trifluoromethylhydrazine hydrochloride, revealing a solution-state half-life of approximately 6 hours. acs.orgnih.gov

| Precursor | Carbonyl Component | Key Conditions | Product |

| di-Boc trifluoromethylhydrazine | Dialdehydes, diketones, carbonylnitriles, ketoesters/amides/acids | Strong acid, Dichloromethane (DCM) | N-Trifluoromethyl pyrazoles |

Acid-Catalyzed Synthesis of Fused-Ring Trifluoromethylated Pyrazoles

Fused-ring systems containing a trifluoromethylated pyrazole core are of significant interest in medicinal chemistry. An efficient method for the synthesis of trifluoromethylated fused tricyclic pyrazoles involves the intramolecular cyclization of cyclic ketone-derived amines. rsc.org

This acid-catalyzed reaction is believed to proceed through the in situ generation of a trifluoromethylated β-diazo ketone intermediate. rsc.org This intermediate is formed via the diazotization of the β-amino cyclic ketone with a reagent such as tert-butyl nitrite. rsc.org The subsequent intramolecular cyclization leads to the formation of the fused tricyclic pyrazole system. rsc.org This methodology has been successfully applied to the synthesis of a novel tricyclic, trifluoromethylated indenopyrazole from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine, with yields ranging from 4–24%. The scalability of this method and the potential for derivatization of the resulting fused tricyclic pyrazoles highlight its synthetic utility. rsc.org

| Starting Materials | Key Reagent | Intermediate | Product |

| β-amino cyclic ketones | tert-butyl nitrite | Trifluoromethylated β-diazo ketone | Fused tricyclic pyrazole |

| 2-acetyl-1,3-indanedione, 4-trifluoromethylphenylhydrazine | Acid catalyst | - | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one |

Iii. Advanced Applications and Research Areas of 3 Trifluoromethyl Pyrazole Derivatives

Medicinal Chemistry and Pharmaceutical Development

The 3-(trifluoromethyl)pyrazole moiety is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. mdpi.com This versatility has led to its integration into a wide array of therapeutic agents, demonstrating its importance in pharmaceutical development. The pyrazole (B372694) nucleus itself is a core structure in several leading drugs, and the addition of the trifluoromethyl group often improves both pharmacokinetic and pharmacodynamic properties. mdpi.com

The design of active pharmaceutical ingredients (APIs) frequently utilizes the this compound core. The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to alter a molecule's properties favorably. mdpi.com For instance, it can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. This leads to a longer half-life and improved bioavailability. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby protons and enhance binding interactions with biological targets. researchgate.net Researchers have successfully synthesized various bioactive molecules by modifying the substituents on the pyrazole ring, demonstrating the scaffold's utility in creating diverse chemical libraries for screening against various diseases. mdpi.com

Derivatives of this compound have shown significant promise as anti-inflammatory agents. jetir.orgencyclopedia.pub The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). ijpsjournal.com For example, a study on novel 1-(4-methane(amino)sulfonylphenyl) derivatives of 5-(4-substituted-aminomethyl-phenyl)-3-trifluoromethyl-1H-pyrazoles revealed significant anti-inflammatory activity. One compound from this series demonstrated an 89% inhibition of inflammation in a carrageenan-induced edema model, which was superior to the 80% inhibition shown by the standard drug, celecoxib (B62257). mdpi.com

Another series of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles were synthesized and screened for their anti-inflammatory properties. These compounds exhibited significant activity, with edema inhibition ranging from 62% to 76%, comparable to the 78% inhibition by indomethacin. nih.gov

A significant application of the this compound scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an enzyme that is induced during inflammation and plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation. nih.gov

Celecoxib : One of the most well-known drugs featuring this core structure is Celecoxib, a potent and selective COX-2 inhibitor used for the treatment of arthritis and acute pain. mdpi.com Its chemical name is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. mdpi.com The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to the COX-2 enzyme. mdpi.com

Mavacoxib : Another example is Mavacoxib, a long-acting COX-2 inhibitor used in veterinary medicine for the management of pain and inflammation associated with degenerative joint disease in dogs. researchgate.netjimdofree.com Mavacoxib's structure also contains the 1-phenyl-3-(trifluoromethyl)pyrazole motif, which contributes to its high affinity and selectivity for the COX-2 enzyme. nih.govresearchgate.net It has a prolonged elimination half-life, allowing for less frequent dosing. nih.gov

| Compound | Target | Therapeutic Use |

| Celecoxib | COX-2 | Anti-inflammatory, Analgesic |

| Mavacoxib | COX-2 | Veterinary Anti-inflammatory |

The this compound scaffold is a promising foundation for the development of new antimicrobial and antifungal agents. tandfonline.comresearchgate.net Various derivatives have been synthesized and tested against a range of pathogens, with some showing moderate to good activity. tandfonline.comingentaconnect.com

For instance, a series of 1-(5-(4-alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-substituted-3-(trifluoromethyl)-1H-pyrazole derivatives were screened for in vitro antibacterial activity against Escherichia coli, Proteus mirabilis, Bacillus subtilis, and Staphylococcus albus, as well as antifungal activity against Candida albicans and Aspergillus niger. tandfonline.com Certain compounds in this series demonstrated notable antimicrobial efficacy. tandfonline.comingentaconnect.com Another study focused on N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which exhibited moderate antifungal activities against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.net Similarly, novel pyrazole analogues containing an aryl trifluoromethoxy group have been synthesized and evaluated, with some compounds showing high activity against various plant pathogenic fungi. nih.gov

A critical area of research is the activity of these compounds against drug-resistant bacteria and their biofilms. Several novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.orgresearchgate.net Furthermore, these compounds were found to prevent the development of biofilms by MRSA and Enterococcus faecalis and were effective at eradicating pre-formed biofilms. nih.govrsc.org

In one study, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were synthesized and showed potent activity against planktonic Gram-positive bacteria with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. mdpi.com Several of these compounds were also potent against MRSA persisters and S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. mdpi.com

| Derivative Class | Target Organism(s) | Key Findings |

| 3,5-bis(trifluoromethyl)phenyl-pyrazoles | Gram-positive bacteria (including MRSA) | Potent growth inhibitors (MIC as low as 0.25 µg/mL); Effective against persisters and biofilms (MBEC as low as 1 µg/mL). mdpi.com |

| N-(trifluoromethyl)phenyl-pyrazoles | Gram-positive bacteria (MRSA, E. faecalis) | Effective growth inhibitors; Prevent and eradicate biofilms. nih.govrsc.org |

The this compound scaffold has also been extensively investigated for its potential in developing anticancer agents. nih.govresearchgate.net Derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines.

For example, a series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their in-vitro anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. derpharmachemica.com Several compounds exhibited significant activity, with IC50 values in the range of 6.8-9.8 µM for MCF-7 and 11.1-14.1 µM for MDA-MB-231. derpharmachemica.com In another study, a 3-(trifluoromethyl)-5-phenyl-1H-pyrazole derivative displayed moderate cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 81.48 ± 0.89 μM. nih.govacs.org

Hybrid molecules combining the (trifluoromethyl)pyrazole moiety with structural features of other known anticancer agents, such as combretastatin, have also been developed. One such hybrid displayed potent antiproliferative activity against MCF7 breast carcinoma cells with an IC50 of 1.3 µM. nih.gov

| Derivative | Cancer Cell Line | IC50 Value |

| 1,2,3-triazolyl pyrazole derivative | MCF-7 | 6.8-9.8 µM derpharmachemica.com |

| 1,2,3-triazolyl pyrazole derivative | MDA-MB-231 | 11.1-14.1 µM derpharmachemica.com |

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 | 81.48 ± 0.89 μM nih.govacs.org |

| Combretastatin-(trifluoromethyl)pyrazole hybrid | MCF-7 | 1.3 µM nih.gov |

Anticancer and Antitumor Agents

Agrochemical Research and Development

Pyrazole-containing compounds are widely utilized in agriculture as active ingredients in pesticides, including fungicides, herbicides, and insecticides. nih.gov The this compound structure is a common feature in many of these agrochemicals, where it contributes to their biological efficacy and stability. researchgate.net

Derivatives of this compound have been successfully developed as both herbicides for weed control and fungicides for managing plant diseases. nih.govnih.gov

Herbicides: A range of pyrazole derivatives containing phenylpyridine moieties have been synthesized and evaluated for their herbicidal properties. nih.gov In greenhouse studies, certain compounds exhibited moderate to good post-emergence activity against weeds such as Digitaria sanguinalis (large crabgrass), Abutilon theophrasti (velvetleaf), and Setaria viridis (green foxtail). nih.gov Specifically, compounds designated as 6a and 6c showed over 50% inhibition of Setaria viridis, suggesting they could serve as lead compounds for new post-emergence herbicides. nih.gov

Fungicides: The pyrazole moiety is a core component of many commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, such as fluxapyroxad. nih.govacs.org Inspired by these successful products, researchers have developed novel pyrazole carboxylate derivatives containing a thiazole (B1198619) backbone. acs.org Bioassays revealed that these new compounds have potent and broad-spectrum antifungal activities. acs.org For example, compound 24 showed excellent efficacy against Botrytis cinerea and Sclerotinia sclerotiorum, while compound 15 was highly effective against Valsa mali. acs.org In another study, an isoxazolol pyrazole carboxylate derivative (7ai) displayed strong activity against Rhizoctonia solani, proving more effective than the commercial fungicide carbendazol. mdpi.com Interestingly, one structure-activity relationship (SAR) analysis noted that replacing a methyl group with a trifluoromethyl group at the C-3 position of the pyrazole ring significantly weakened the antifungal activity for that particular series of compounds. mdpi.com

| Herbicidal Derivatives |

| Compound |

| 6a, 6c (phenylpyridine-pyrazole derivatives) |

| Fungicidal Derivatives |

| Compound |

| 24 (pyrazole carboxylate derivative) |

| 24 (pyrazole carboxylate derivative) |

| 15 (pyrazole carboxylate derivative) |

| 7ai (isoxazolol pyrazole carboxylate) |

Pesticides

The phenyl pyrazole chemical family, which includes derivatives of this compound, is a well-established class of insecticides. nih.gov The trifluoromethyl group plays a critical role in the efficacy of these agrochemicals, often enhancing their biological activity and environmental stability. chemimpex.com Its inclusion can significantly affect the conformation, biomolecular affinity, and metabolism of the compounds. acs.org

Research has focused on creating new insecticidal molecules by incorporating the trifluoromethyl pyrazole structure. For instance, Fipronil, a widely used broad-spectrum insecticide, features a trifluoromethyl-phenyl pyrazole structure and functions by blocking GABA-gated chloride channels in insects. nih.gov The strategic placement of the trifluoromethyl group on the pyrazole ring has been shown to alter the target insects and the bioactivity of the compounds. acs.org A series of novel N-pyridylpyrazole derivatives containing a thiazole moiety have been designed and synthesized, with some compounds showing excellent insecticidal activities against various Lepidoptera pests like Plutella xylostella and Spodoptera exigua. mdpi.comresearchgate.net In structure-activity relationship studies of these N-pyridylpyrazole thiazole derivatives, it was found that compounds with electron-withdrawing groups, such as the trifluoromethyl group, on the benzene (B151609) ring generally exhibited better insecticidal activity. researchgate.net

| Compound Class | Target Pest Type | Mode of Action (Example) | Key Structural Feature |

|---|---|---|---|

| Phenyl Pyrazoles (e.g., Fipronil) | Insects (Broad-spectrum) | GABA-gated chloride channel blocker | 5-amino-1-phenyl-3-cyano-4-trifluoromethylsulfinylpyrazole |

| N-Pyridylpyrazole Thiazoles | Lepidoptera Pests | Not specified | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole core |

Materials Science and Advanced Functional Materials

This compound is a crucial intermediate in the production of specialty chemicals that contribute to materials science. chemimpex.com Derivatives of this compound are increasingly recognized for their potential in creating advanced functional materials due to their unique electronic and photophysical properties. nih.govacs.org

Trifluoromethyl-substituted pyrazole derivatives have been synthesized and investigated for their potential in optoelectronics, specifically in photovoltaic and electroluminescent applications. dntb.gov.uamdpi.com A study of new 6-CF3-1H-pyrazolo[3,4-b]quinolines (designated Molx) demonstrated their high light absorbance and electroluminescent properties. mdpi.comresearchgate.net For photovoltaic applications, bulk heterojunction (BHJ) solar cells were fabricated using these derivatives blended with a polymer donor. mdpi.com The inclusion of phenyl groups and their substitution positions on the pyrazole core were found to modulate the HOMO energy levels and emission properties. mdpi.comresearchgate.net The power conversion efficiency of these devices is influenced by the thickness of the active layer. researchgate.net

| Device | Active Layer Thickness (nm) | Short-Circuit Current Density (JSC) (μA/cm²) | Open–Circuit Voltage (VOC) (V) | Power Conversion Efficiency (%) |

|---|---|---|---|---|

| Based on Mol3 | 111 | 32.81 | 0.78 | ~0.38 |

| Based on Mol4 | Not specified | Not specified | Not specified | ~0.21 |

The same 6-CF3-1H-pyrazolo[3,4-b]quinoline derivatives (Molx) have been successfully employed as emitters in the fabrication of Organic Light Emitting Diodes (OLEDs). mdpi.com These double-layer devices, using a mixture of the pyrazole derivative and a polymer matrix as the active layer, emitted bright bluish-green light. mdpi.comresearchgate.net The introduction of a trifluoromethylphenyl group into the core of other emitting materials, such as diaryl-substituted anthracenes, has also been explored. This modification can enhance electron mobility, improve the balance of charge injection, and prevent intermolecular aggregation, which reduces self-quenching. mdpi.com Similarly, iridium(III) complexes featuring ancillary ligands with trifluoromethyl-1H-pyrazol-5-yl moieties have been synthesized for use in highly efficient green OLEDs. rsc.org These complexes exhibit high phosphorescence quantum efficiency and contribute to devices with high current efficiency and low efficiency roll-off. rsc.org

| Emitter | Emission Color | Emission Spectra Range (nm) | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) |

|---|---|---|---|---|

| Molx Series | Deep Bluish-Green | 481–506 | - | - |

| Mol3-based Diode | Deep Bluish-Green | 506 | ~1436.0 | up to 1.26 |

This compound serves as a versatile building block for synthesizing a wide range of bioactive molecules and is a key intermediate in specialty chemical production. chemimpex.com Its unique properties are leveraged in drug discovery and development to create potent inhibitors and modulators. chemimpex.com Efficient synthetic strategies have been developed for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles, which are important building blocks for medicinal and agrochemical industries. acs.org These methods allow for the introduction of various functional groups such as aldehydes, acids, and boron pinacolates onto the pyrazole ring, expanding its utility in complex molecule synthesis. acs.org

Coordination Chemistry and Ligand Design

The design of coordination compounds using pyrazole-based ligands is of fundamental importance in contemporary materials chemistry. chemrxiv.orgsynthical.com Pyrazole and its derivatives are widely used in coordination chemistry due to their versatile coordination modes. researchgate.net The introduction of trifluoromethyl groups onto these ligands is a powerful strategy to modulate the electronic and steric properties of the resulting metal complexes, which can significantly influence their acidity, stability, and reactivity. chemrxiv.orgsynthical.com

Ligands derived from this compound have been used to synthesize a new family of coordination compounds with first-row transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). chemrxiv.org A comprehensive study on the coordination chemistry of 5-methyl-3-(trifluoromethyl)-1H-pyrazole revealed that its interaction with 3d-metal acetates is solvent-dependent. chemrxiv.org In the resulting complexes, the most typical coordination method is monodentate, occurring through the pyridine (B92270) nitrogen atom of the pyrazole ring. chemrxiv.org Research has also been conducted on palladium(II) complexes containing N-alkyl-3-pyridine-5-trifluoromethyl pyrazole ligands. In these complexes, the tetra-coordinate palladium atom is bonded to one pyridinic nitrogen, one pyrazolic nitrogen, and two chlorine ligands in a square-planar geometry. researchgate.net The unique electronic profile of these trifluoromethylated ligands holds potential for unlocking new functionalities in advanced molecular materials. chemrxiv.orgsynthical.com

Spin State Investigations in Metal Complexes

The phenomenon of spin crossover (SCO), where a transition metal ion switches between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light, is a key area of research in molecular magnetism and materials science. nih.gov Iron(II) complexes with a d6 electron configuration are particularly prominent in this field. researchgate.net The spin state of the iron(II) center is dictated by the strength of the ligand field, with stronger field ligands favoring the LS state and weaker field ligands favoring the HS state. nih.gov

The coordination chemistry of pyrazole-based ligands has been extensively explored in the context of spin crossover. mdpi.com The versatility of the pyrazole ring allows for systematic modifications to tune the ligand field strength. For instance, the introduction of methyl substituents onto the pyrazole ring has been shown to decrease the ligand field strength, which can lead to a shift in the spin crossover temperature or even stabilize the high-spin state completely. mdpi.com

Conversely, the introduction of a strongly electron-withdrawing trifluoromethyl group at the 3-position of the pyrazole ring is anticipated to have a significant impact on the ligand field. The CF3 group's inductive effect should decrease the electron density on the coordinating nitrogen atom of the pyrazole, thereby weakening the ligand field around the metal center. This would be expected to stabilize the high-spin state of an iron(II) complex. While comprehensive studies on the magnetic properties of simple this compound metal complexes are still emerging, the synthesis of a series of mononuclear complexes with 5-methyl-3-(trifluoromethyl)-1H-pyrazole and various first-row transition metals (Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)) has been reported. chemrxiv.org These compounds provide a platform for future investigations into their magnetic behavior and the potential for spin crossover phenomena.

The general effect of substituents on the spin state of iron(II) pyrazole complexes can be summarized as follows:

| Substituent on Pyrazole Ring | Expected Electronic Effect | Influence on Ligand Field Strength | Predicted Effect on Spin State of Fe(II) |

| Electron-donating (e.g., -CH3) | Increases electron density on N | Increase | Favors Low-Spin (LS) state |

| Electron-withdrawing (e.g., -CF3) | Decreases electron density on N | Decrease | Favors High-Spin (HS) state |

This table is based on established principles of ligand field theory and observed trends in related pyrazole complexes.

Further research focusing on the magnetic susceptibility measurements and detailed structural analysis of iron(II) complexes incorporating this compound ligands is crucial to experimentally validate these predictions and to fully understand the impact of trifluoromethyl substitution on spin state switching.

Catalysis with Coordination Compounds

Coordination compounds derived from this compound are emerging as promising catalysts in organic synthesis. The electronic modifications induced by the trifluoromethyl group can enhance the catalytic activity and stability of the metal center. A notable example is in the field of transfer hydrogenation.

Ruthenium(II) and Ruthenium(III) complexes featuring a tridentate NNN ligand that incorporates a 3,5-bis(trifluoromethyl)pyrazolyl moiety have been synthesized and demonstrated to be highly effective catalysts for the transfer hydrogenation of ketones. acs.org The presence of the trifluoromethyl groups is crucial for the high catalytic activity observed. These complexes have shown high turnover numbers (TON) and turnover frequencies (TOF), indicating their efficiency and robustness as catalysts. acs.org

The catalytic performance of a representative Ruthenium(II) complex in the transfer hydrogenation of various ketones is detailed below:

| Substrate (Ketone) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | TOF (h⁻¹) |

| Acetophenone | 0.05 | 1 | >99 | 1980 |

| 4'-Methylacetophenone | 0.05 | 1 | >99 | 1980 |

| 4'-Methoxyacetophenone | 0.05 | 1 | >99 | 1980 |

| 4'-Chloroacetophenone | 0.05 | 1 | >99 | 1980 |

| 2-Acetonaphthone | 0.05 | 1 | >99 | 1980 |

| Propiophenone | 0.05 | 1 | >99 | 1980 |

| Cyclohexanone | 0.05 | 1 | >99 | 1980 |

| Benzophenone | 0.1 | 5 | 98 | 196 |

Data sourced from research on Ruthenium complexes with bis(trifluoromethyl)pyrazolyl–pyridyl-based ligands. acs.org

The enhanced activity of these catalysts is attributed to the electronic influence of the trifluoromethyl groups on the pyrazole ring, which modulates the properties of the ruthenium center. acs.org This example underscores the potential of this compound derivatives in the design of highly efficient homogeneous catalysts for important organic transformations. Further exploration into other catalytic applications, such as oxidation and C-C coupling reactions, is an active area of research.

Iv. Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-(trifluoromethyl)pyrazole and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecular structure and reaction dynamics.

In the ¹H NMR spectrum of a this compound derivative such as 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the pyrazole (B372694) ring proton (H5) typically appears as a singlet. For instance, in this specific compound, the H5 proton resonates at approximately 8.45 ppm in DMSO-d₆. The protons of the phenyl group attached to the pyrazole nitrogen typically appear as a multiplet in the aromatic region, generally between 7.40 and 7.55 ppm . For 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the pyrazole proton (CF₃CCH) gives a signal at 6.52–6.53 ppm, while the NCH proton is also observed in the 7.07–7.37 ppm range in CDCl₃ nih.gov.

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atom of the trifluoromethyl group (CF₃) exhibits a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. For 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, this signal is observed at approximately 122.5 ppm with a large coupling constant (J ≈ 270 Hz) . The pyrazole ring carbons show distinct signals; for example, C4 is observed at 144.3 ppm and the carbon bearing the CF₃ group (C3) is found at 139.1 ppm . The carbons of the phenyl substituent resonate in the range of 126.4–129.8 ppm .

| Nucleus | Position | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| ¹H | Pyrazole-H5 | 8.45 (s) | DMSO-d₆ |

| ¹H | Phenyl | 7.55–7.40 (m) | DMSO-d₆ |

| ¹H | COOH | 13.20 (br s) | DMSO-d₆ |

| ¹³C | COOH | 165.2 | DMSO-d₆ |

| ¹³C | C4 | 144.3 | DMSO-d₆ |

| ¹³C | C3-CF₃ | 139.1 | DMSO-d₆ |

| ¹³C | Phenyl | 129.8–126.4 | DMSO-d₆ |

| ¹³C | CF₃ | 122.5 (q, J = 270 Hz) | DMSO-d₆ |

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful technique for studying trifluoromethylated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for monitoring reaction progress and gaining mechanistic insights mdpi.comrsc.org.

In the synthesis of trifluoromethylated pyrazoles, such as celecoxib (B62257) and mavacoxib, benchtop ¹⁹F NMR spectroscopy can be used for real-time quantification of reactants, intermediates, and products in crude reaction mixtures, often without the need for deuterated solvents mdpi.com. For example, in the Knorr pyrazole cyclocondensation, the disappearance of the signal corresponding to the trifluorinated 1,3-dicarbonyl starting material and the appearance of the signal for the trifluoromethyl group of the pyrazole product can be monitored over time to determine reaction kinetics mdpi.com.

The ¹⁹F NMR chemical shift of the CF₃ group in pyrazole derivatives typically appears in a well-defined region of the spectrum. For instance, in a series of 5-fluoro-4-phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazoles, the CF₃ signal is observed around -66.75 ppm in DMSO rsc.org. The precise chemical shift can be influenced by the substituents on the pyrazole ring and the solvent used. This sensitivity allows for the differentiation of regioisomers and the identification of transient intermediates, providing valuable information for understanding reaction mechanisms mdpi.comacs.org.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used. For instance, the ESI-MS of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole shows a prominent peak at m/z 413.8, corresponding to the protonated molecule [M+H]⁺ nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands for the pyrazole ring and the trifluoromethyl group.

For a compound like 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the IR spectrum shows a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid . The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the region of 1350-1100 cm⁻¹, with a specific band observed at 1320 cm⁻¹ for this derivative . Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, are also observed in the fingerprint region.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Carboxylic Acid) | 1710 | Strong |

| C-F (Trifluoromethyl) | 1320 | Strong |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Pyrazole itself exhibits a UV absorption maximum around 203-210 nm rsc.orgnist.gov.

For derivatives of this compound, the position and intensity of the absorption bands are influenced by the substituents attached to the pyrazole ring. In a series of trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, the lowest energy absorption bands are observed in the range of 375-411 nm mdpi.com. The introduction of phenyl groups and the trifluoromethyl group can cause a bathochromic (red) shift in the absorption maximum compared to the parent pyrazole. The vibronic structure of the absorption bands can also be observed in some cases mdpi.com.

| Compound | λmax (nm) |

|---|---|

| Mol1 (1-methyl-3-phenyl-6-CF₃) | 387 |

| Mol2 (3-methyl-1-phenyl-6-CF₃) | 375 |

| Mol3 (1,3-diphenyl-6-CF₃) | 390 |

| Mol4 (1,3-dimethyl-6-CF₃) | 375 |

X-ray Crystallography and Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent this compound has not been extensively reported, the structures of several of its derivatives have been determined.

For example, the crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole reveals a tetrahedral geometry around the central carbon atom connecting the pyrazole and phenyl rings nih.gov. The pyrazole ring itself is planar, as is typical for this heterocyclic system spast.org. The crystal packing of this derivative is stabilized by intramolecular (Ph)C—H⋯N and intermolecular (Ph)C—H⋯F hydrogen bonds, as well as C—H⋯π interactions between the phenyl and pyrazole rings nih.gov.

Solid-State Characterization and Crystal Engineering

For instance, the attachment of a trifluoromethyl group to the pyrazole ring is a strategy believed to enhance the functional properties of new derivative ligands or supramolecular synthons nih.gov. The hydrogen-bond acceptor capability of the pyrazole motif is a key tool for crystal growth and design nih.gov.

The crystal structures of several derivatives have been resolved, revealing detailed geometric information. In one study, colorless prismatic crystals of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole were obtained and analyzed. The analysis showed a monoclinic crystal system with a P21/c space group nih.gov. Similarly, the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate was also determined to be monoclinic, but with a P 2 1 / m space group researchgate.net.

A closely related compound, 3,5-bis(trifluoromethyl)pyrazole, was found to crystallize in the triclinic P-1 space group at 120 K rsc.org. The solid-state structure of this compound is characterized by the formation of tetramers through N–H···N hydrogen bonds rsc.org. The geometric features of the monomers in this arrangement suggest the presence of some proton disorder rsc.org. Solid-state NMR spectroscopy, in conjunction with ab initio calculations, has also been employed to investigate the potential for dynamic disorder involving intramolecular proton transfers within the crystal rsc.org.

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole | C23H16ClF3N2 | Monoclinic | P21/c | 12.12054 | 8.93314 | 17.75198 | 90.4278 | nih.gov |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C7H7F3N2O2 | Monoclinic | P 2 1 / m | 6.8088 | 6.7699 | 9.9351 | 105.416 | researchgate.net |

Non-Covalent Interactions

Non-covalent interactions play a crucial role in dictating the supramolecular assembly and crystal packing of this compound derivatives. The interplay of these weak forces, including hydrogen bonds and other interactions, is a key focus in the structural analysis of these compounds.

For N-unsubstituted pyrazoles, such as 3,5-bis(trifluoromethyl)pyrazole, N–H···N hydrogen bonding is a dominant feature in the solid state. This interaction leads to the formation of supramolecular structures, specifically tetramers, in the case of 3,5-bis(trifluoromethyl)pyrazole rsc.org. The geometry of these N–H···N hydrogen bonds has been characterized and compared to other pyrazole derivatives researchgate.net. The presence of the electron-withdrawing trifluoromethyl groups influences the acidity of the N-H proton and the basicity of the pyrazole nitrogen atoms, thereby modulating the strength and geometry of these hydrogen bonds. The study of these interactions is vital for understanding how molecules recognize each other and assemble into more complex architectures.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole |

| 3,5-bis(trifluoromethyl)pyrazole |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

V. Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions. For the synthesis of 3-(trifluoromethyl)pyrazoles, theoretical studies have helped to clarify the mechanisms of formation.

One prominent method involves the trifluoromethylation and subsequent cyclization of α,β-alkynic hydrazones. This reaction proceeds efficiently under transition-metal-free conditions using a hypervalent iodine reagent. nih.gov Theoretical calculations can be employed to model the transition states and intermediates of the cyclization step, confirming the favorability of the 5-endo-dig cyclization that leads to the pyrazole (B372694) ring.

Another synthetic route is the multicomponent process involving in situ generated nitrile imines and an acetylene surrogate. researchgate.net Density Functional Theory (DFT) calculations can elucidate the complex cascade of reactions, which includes a (3 + 3)-annulation to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate, followed by dehydration and ring contraction. These computational models help rationalize the regioselectivity and efficiency of the process, guiding further optimization of reaction conditions.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing more potent and selective drugs. Computational methods are used to correlate specific structural features of 3-(trifluoromethyl)pyrazole derivatives with their biological activities.

For instance, in the development of meprin α and β inhibitors, the pyrazole scaffold was identified as a suitable starting point. nih.gov SAR exploration revealed that introducing a trifluoromethyl pyrazole moiety could increase potency against meprin β. nih.gov Computational analyses, such as creating molecular electrostatic potential (MESP) maps, help explain these electronic activity trends. researchgate.net

In another study on pyrazole derivatives designed to induce a triple response in Arabidopsis seedlings, various substituents were introduced onto the pyrazole ring. nih.gov QSAR models for these compounds correlate activity with electronic descriptors calculated through DFT methods, such as net charges and frontier molecular orbital energies (HOMO/LUMO). researchgate.netbiointerfaceresearch.com These studies demonstrate that the electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution of the pyrazole ring, which in turn affects its interaction with biological targets.

| Compound Series | Target | Key SAR Finding Related to CF3 Group | Computational Method |

|---|---|---|---|

| 3,4,5-substituted pyrazoles | Meprin α and β | Inclusion of a trifluoromethyl pyrazole moiety (e.g., compound 14o) led to a minor increase in potency against meprin β. nih.gov | Docking Studies nih.gov |

| Pyrazole-benzimidazolone hybrids | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | The activity of the compounds is strongly correlated with electronic descriptors, influenced by substituents like the CF3 group. biointerfaceresearch.com | QSAR, DFT biointerfaceresearch.com |

| N-((Pyrazol-4-yl)methyl)benzenesulfonamides | Arabidopsis seedlings (triple response) | The presence and position of electron-withdrawing groups, such as trifluoromethyl on the benzenesulfonamide moiety, modulate biological activity. nih.gov | N/A (Synthetic Study) |

Molecular Docking and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how this compound-containing ligands interact with the active sites of proteins.

Similarly, docking studies of pyrazole derivatives with receptor tyrosine kinases (such as VEGFR-2) and protein kinases (such as Aurora A and CDK2) have been performed to screen for potential anticancer agents. nih.gov These simulations reveal that the ligands position themselves deep within the binding pocket, forming hydrogen bonds and hydrophobic interactions. The docking results, including binding energy and inhibition constants, provide a theoretical basis for designing new pyrazole derivatives with enhanced inhibitory potential. nih.gov

| Ligand Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (Sample) |

|---|---|---|---|

| 3-Hydroxy-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl)cyclohex-2-en-1-ones | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Not specified | Not specified researchgate.net |

| Pyrazole-benzimidazolone hybrids | HPPD | GLN 307, ASN 423, PHE 392, VAL 228, PRO 280 biointerfaceresearch.com | Not specified biointerfaceresearch.com |

| 1H-pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Not specified | -10.35 kJ/mol (Compound 2b with CDK2) nih.gov |

Electronic Structure and Photophysical Properties

Computational quantum chemistry methods are used to investigate the electronic structure and predict the photophysical properties of molecules like this compound. DFT and time-dependent DFT (TD-DFT) are powerful tools for calculating properties such as frontier molecular orbital energies, electron density distribution, and absorption/emission spectra.

Studies on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, which incorporate the trifluoromethyl-pyrazole motif, have explored their potential in organic electronics. mdpi.com The electronic properties were calculated using the B3LYP/cc-pVDZ level of theory. These calculations provide insights into the HOMO-LUMO energy gap, which is critical for determining the material's charge transport and electroluminescent capabilities. The simulated absorption and emission spectra, obtained from vertical electronic excitations, show good agreement with experimental measurements and help explain the observed photophysical behavior. mdpi.com

The crystal structure analysis of compounds like ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is often complemented by theoretical studies to understand intramolecular and intermolecular interactions. researchgate.net Such computational analyses can shed light on the molecule's total dipole moment (TDM) and non-linear optical (NLO) response characteristics, which are governed by its electronic structure. researchgate.net The trifluoromethyl group, due to its high electronegativity, significantly lowers the energy levels of the frontier orbitals, impacting the molecule's electronic and optical properties.

| Compound Class | Computational Method | Calculated Property | Key Finding |

|---|---|---|---|

| CF3-substituted 1H-pyrazolo[3,4-b]quinolines | DFT (B3LYP/cc-pVDZ), TD-DFT | HOMO/LUMO energies, Absorption/Emission Spectra | The CF3 group modulates the electronic structure, making the compounds suitable for optoelectronic applications. mdpi.com |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | DFT | Molecular geometry, Non-linear optical (NLO) properties | Theoretical calculations help to interpret crystal structure and predict opto-electronic characteristics. researchgate.net |

| Generic Pyrazole Derivatives | DFT, PM3 | HOMO/LUMO gap, MESP maps | Substituents like CF3 significantly alter the electronic potential and reactivity of the pyrazole ring. researchgate.net |

Vi. Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways

The development of novel synthetic routes to access 3-(trifluoromethyl)pyrazole and its derivatives is a cornerstone of ongoing research. Traditional methods often rely on the condensation of trifluoromethyl-β-diketones with hydrazines. tandfonline.com However, modern synthetic chemistry is exploring more innovative and efficient strategies.

One promising approach involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials. nih.govrsc.org For instance, a three-component reaction of aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene has been developed for the regioselective synthesis of 3-trifluoromethylpyrazoles. thieme-connect.comacs.org This method is notable for being metal-free and proceeding under mild conditions. acs.org

Another area of intense investigation is the use of cycloaddition reactions. acs.orgnih.gov Researchers have successfully employed (3+2)-cycloaddition reactions of in-situ generated fluorinated nitrile imines with chalcones to produce polyfunctionalized 3-trifluoromethylpyrazoles. acs.orgnih.gov Silver-catalyzed [3+2] cycloaddition reactions of dicyanoalkenes with trifluorodiazoethane have also emerged as a powerful tool for constructing pyrazoles containing both trifluoromethyl and cyano groups. chinesechemsoc.orgchinesechemsoc.org Furthermore, metal-free [3+2] cycloaddition reactions between diazo compounds and internal alkynes have been shown to generate both regioisomers of trifluoromethylated pyrazoles. rsc.org

Recent advancements also include silver-catalyzed reactions of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate, leading to 5-aryl-3-trifluoromethyl pyrazoles. mdpi.commdpi.com Additionally, a one-pot method for synthesizing 3-trifluoromethyl-5-fluoro-pyrazoles has been developed using a base-promoted [3+2] cycloaddition of α-fluoronitroalkenes and trifluoromethylated hydrazonoyl chloride. rsc.org

Table 1: Comparison of Traditional and Modern Synthetic Pathways for this compound

| Synthetic Pathway | Key Features | Advantages | References |

|---|---|---|---|

| Condensation of Trifluoromethyl-β-diketones and Hydrazines | Classical and widely used method. | Well-established and reliable. | tandfonline.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High atom and step economy, reduced waste. | nih.govrsc.org |

| (3+2)-Cycloaddition Reactions | Formation of the pyrazole (B372694) ring via cycloaddition. | High regioselectivity and access to diverse substitutions. | acs.orgnih.govchinesechemsoc.orgchinesechemsoc.orgrsc.org |

| Silver-Catalyzed Reactions | Utilizes silver catalysts to promote cyclization. | Efficient for specific substrate combinations. | mdpi.commdpi.com |

Development of Novel Bioactive Scaffolds

The this compound moiety is recognized as a "privileged structural scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. acs.org The trifluoromethyl group often enhances properties like metabolic stability, cell permeability, and binding affinity. acs.org Consequently, a significant area of research is the incorporation of this scaffold into new molecular architectures to develop novel therapeutic agents and agrochemicals.

Researchers are actively designing and synthesizing new derivatives with potential applications as:

Anti-inflammatory agents: The core structure is present in drugs like celecoxib (B62257) and mavacoxib. researchgate.net New analogues are being developed with the aim of discovering more potent and selective COX-2 inhibitors.

Antimicrobial agents: Derivatives have shown activity against various bacterial strains, including drug-resistant ones like MRSA. nih.gov Research is focused on creating new compounds to combat the growing threat of antibiotic resistance. nih.gov

Anticancer agents: The scaffold is found in antitumor compounds, and new hybrids are being synthesized and evaluated for their potential as anticancer drugs. researchgate.netresearchgate.net

Agrochemicals: The pyrazole ring is a key component in many fungicides and insecticides. researchgate.netbibliomed.org Novel derivatives are being developed to create more effective and environmentally benign pesticides. For instance, some 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have shown promising nematocidal activity. hep.com.cn

The strategy often involves the synthesis of hybrid molecules where the this compound core is combined with other pharmacologically active moieties to create compounds with enhanced or novel biological activities. researchgate.net

Advanced Applications in Diverse Scientific Fields

Beyond its established role in medicinal chemistry and agrochemicals, the this compound scaffold is finding applications in other scientific domains. acs.org

Materials Science: The unique electronic properties conferred by the trifluoromethyl group make these compounds interesting for materials science applications. researchgate.net Research is exploring their use in the development of materials for photovoltaic cells and electroluminescent devices. Arylazo-3,5-bis(trifluoromethyl)pyrazoles have been synthesized and studied for their photoswitching behavior, which could be utilized in molecular switches and data storage. acs.org

Coordination Chemistry: 3-(Trifluoromethyl)pyrazoles serve as versatile ligands in coordination chemistry. researchgate.netsigmaaldrich.com They can be used to synthesize metal complexes with interesting catalytic and photophysical properties. For example, they have been used to prepare phosphorescent platinum(II) complexes. researchgate.net

Catalysis: The development of new catalysts is an emerging application. For instance, 3-(trifluoromethyl)pyrazoles have been used in the synthesis of ligands for copper-catalyzed N-arylation reactions. chemicalbook.com

The exploration of these advanced applications is expanding the utility of this compound beyond its traditional boundaries.

Sustainable and Green Chemistry Approaches

In line with the growing emphasis on environmental responsibility in chemical synthesis, researchers are actively developing sustainable and green chemistry approaches for the production of this compound and its derivatives. thieme-connect.comacs.org

Key strategies in this area include:

Use of Greener Solvents: There is a significant push to replace hazardous organic solvents with more environmentally benign alternatives, with water being a preferred medium. thieme-connect.comacs.org Aqueous synthesis methods for pyrazoles are being developed to reduce the environmental impact of chemical processes. thieme-connect.com

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis are being employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net These techniques are more energy-efficient and align with the principles of green chemistry. researchgate.net